2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid is a compound that features a pyrazole moiety, an aromatic benzoic acid structure, and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The integration of the pyrazole and benzoic acid structures may enhance its pharmacological properties, making it a candidate for further research.
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with benzoic acid derivatives or other carbonyl-containing compounds. Specific synthetic routes have been documented in scientific literature, highlighting the versatility of pyrazole derivatives in organic synthesis.
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid can be classified as:
The synthesis of 2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid typically involves several key steps:
For instance, one method might involve:
The compound can undergo various chemical reactions:
For example, when treated with acetic anhydride, the amino group can be acetylated, forming an N-acetyl derivative. This reaction typically requires mild heating and is sensitive to moisture.
The mechanism of action for compounds like 2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid often involves:
Data from molecular docking studies indicate potential interactions with proteins involved in cancer cell proliferation, suggesting that this compound may exhibit anticancer properties.
Relevant analyses indicate melting points around 150°C and pKa values indicating moderate acidity for the carboxylic group.
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid has potential applications in:
The pyrazole ring, a five-membered heterocycle featuring two adjacent nitrogen atoms, has evolved into a cornerstone of rational drug design. Early medicinal applications leveraged its structural simplicity and capacity for diverse substitutions, enabling tailored interactions with biological targets. Seminal breakthroughs emerged with the development of celecoxib (a selective COX-2 inhibitor for inflammation) and rimonabant (a CB1 antagonist for obesity), demonstrating the scaffold’s versatility in addressing complex diseases [4] [5]. The pyrazole ring’s intrinsic hydrogen-bonding capability (acting as both donor and acceptor) and dipole moment facilitate strong binding interactions with enzymes and receptors, contributing to high target affinity [8]. Furthermore, its metabolic stability and favorable partition coefficients enhance pharmacokinetic properties, making it a preferred scaffold for central nervous system (CNS)-active drugs and chemotherapeutic agents [4] [6].
Table 1: Evolution of Pyrazole-Containing Pharmacophores
Era | Representative Drug | Therapeutic Category | Key Structural Feature |
---|---|---|---|
1970s-1980s | Pyrazofurin | Antiviral/Anticancer | C-Nucleoside pyrazole |
1990s-2000s | Celecoxib | Anti-inflammatory (COX-2) | 1,5-Diarylpyrazole |
2000s-2010s | Rimonabant | Anti-obesity (CB1 antagonist) | 1,5-Diarylpyrazolyl carboxamide |
2010s-Present | Crizotinib | Anticancer (ALK inhibitor) | Pyrazole-pyridine hybrid |
Contemporary | Erdafitinib | Anticancer (FGFR inhibitor) | Pyrazole-quinoxaline hybrid |
The scaffold’s adaptability is exemplified by synthetic methodologies like the Knorr pyrazole synthesis (1883), involving cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Modern refinements, such as nano-ZnO catalysis or hypervalent iodine-mediated trifluoromethylation, achieve higher regioselectivity and yields (>90%) for complex analogs [4] [5]. This synthetic flexibility enables precise modulation of steric, electronic, and solubility properties—critical for optimizing target engagement. For instance, electron-withdrawing groups (e.g., CF₃) at pyrazole C-4 enhance kinase inhibition, while N-alkyl substituents influence metabolic clearance [5] [6].
Benzoic acid and its derivatives contribute critical physicochemical and pharmacodynamic properties to drug molecules. The carboxylic acid moiety offers a strong hydrogen-bonding anchor point for target interactions, while its ionization state (governed by pKa ~4.2) enhances solubility in physiological environments. Historically, derivatives like aspirin (acetylsalicylic acid) demonstrated the motif’s anti-inflammatory utility via irreversible COX acetylation [8]. In contemporary design, benzoic acid serves as:
Table 2: Benzoic Acid Interactions in Biological Systems
Interaction Type | Biological Target Example | Functional Consequence |
---|---|---|
Ionic Bonding | GABAₐ receptor binding site | Allosteric modulation |
Hydrogen Bonding | Dihydrofolate reductase (DHFR) | Competitive inhibition of folate binding |
Metal Coordination | Carbonic anhydrase active site | Zinc chelation → enzyme inhibition |
Hydrophobic Packing | COX-2 hydrophobic channel | Substrate selectivity |
In hybrid molecules, the benzoic acid moiety’s position significantly impacts activity. Ortho-substituted derivatives, such as 2-aminobenzoic acid (anthranilic acid), exhibit unique conformational constraints due to intramolecular hydrogen bonding between the amine and carboxylate groups. This rigidifies the structure, potentially enhancing target selectivity. For example, anthranilate-containing analogs show pronounced activity as tyrosinase inhibitors and GABA modulators due to optimal spatial positioning of pharmacophoric elements [8].
Hybridizing the pyrazole and benzoic acid scaffolds creates multifunctional molecules with enhanced pharmacological profiles. The compound 2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid exemplifies this strategy, integrating:
Table 3: Structure-Activity Relationship (SAR) of Key Analogs
Compound | Structure | Biological Activity |
---|---|---|
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid | Pyrazole C3-linked anthranilamide | Kinase inhibition scaffold |
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid | Meta-substituted benzoic acid | Enhanced solubility (logP -0.3 lower) |
2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid | Direct C-N linkage (no carbonyl) | Reduced enzymatic stability |
Mechanistically, the hybridization exploits complementary pharmacological actions:
Synthetic routes to such hybrids typically involve coupling 1-methyl-1H-pyrazole-3-carboxylic acid with 2-aminobenzoic acid derivatives via amide bond formation using activators like EDC/HOBt. Regioselectivity challenges (e.g., avoiding N2-substitution) are mitigated through protecting group strategies or tailored catalysts [4]. Emerging evidence suggests ortho-substituted benzoic acid hybrids exhibit superior conformational rigidity compared to meta or para isomers, translating to higher target specificity in enzyme inhibition assays [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: